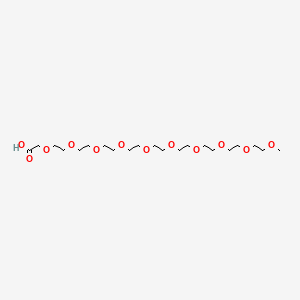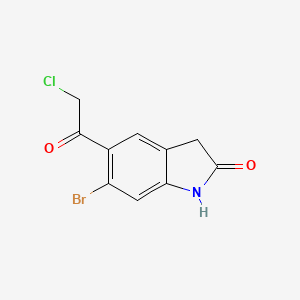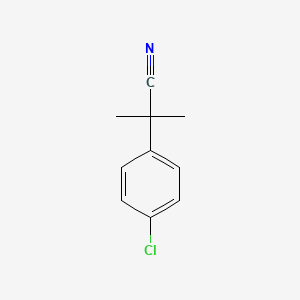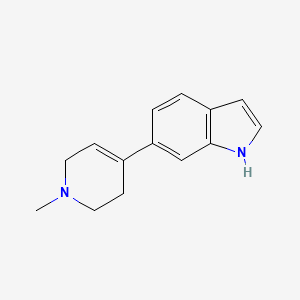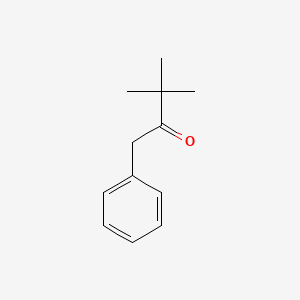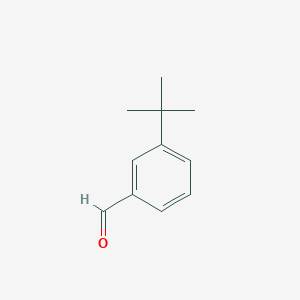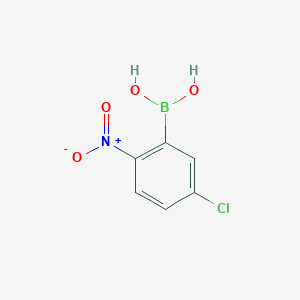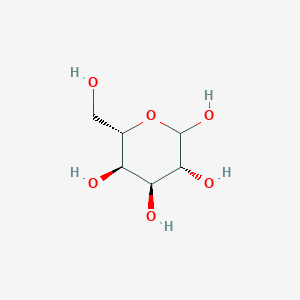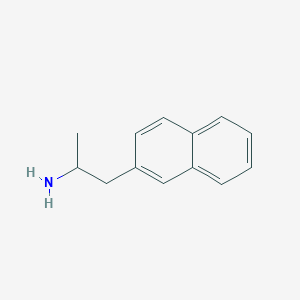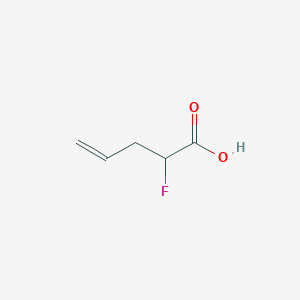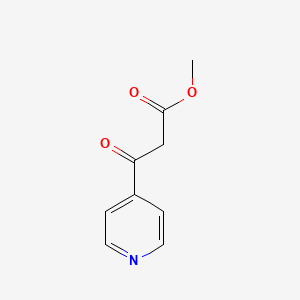
5-(4-クロロフェニル)フラン-2-カルボン酸メチル
説明
Methyl 5-(4-chlorophenyl)furan-2-carboxylate (MCPFC) is a synthetic compound that has been used in a wide range of scientific research applications. It is a versatile molecule that can be used in a variety of experiments, from medical to environmental studies. The structure of MCPFC is composed of two aromatic rings, a five-membered heterocyclic ring and an alkyl side chain. It is a highly reactive compound and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
抗マイコバクテリア剤
フランカルボン酸は、鉄の恒常性を阻害できる抗マイコバクテリア剤として有望視されています . このことは、5-(4-クロロフェニル)フラン-2-カルボン酸メチルが、マイコバクテリア感染症の治療法開発に潜在的に使用できる可能性を示唆しています。
抗菌剤
フラン化合物の構造は、特にリポ多糖(LPS)との相互作用によるグラム陰性菌に対する抗菌活性に関連しています . 5-(4-クロロフェニル)フラン-2-カルボン酸メチルは、新しい抗菌剤を開発するための足場として役立つ可能性があります。
新規抗菌化合物の合成
フラン誘導体は、さまざまな細菌株に対して活性を示すチアゾリジノン誘導体など、新規抗菌化合物を合成するために使用されてきました . 問題の化合物は、このような合成における前駆体または中間体になる可能性があります。
バイオマス由来化学物質
フラン化合物は、フルフラールやヒドロキシメチルフルフラールなどのバイオマス由来化学物質の製造において重要です . 5-(4-クロロフェニル)フラン-2-カルボン酸メチルは、同様のプロセスに関与するか、持続可能な化学物質の生産における中間体として役立つ可能性があります。
再生可能な中間体化学物質
フランは、持続可能なエネルギーと貴重な化学物質の生産のための経路を提供し、再生可能な化学物質の「眠れる巨人」と見なされています . 対象の化合物は、この分野に再生可能な中間体として貢献する可能性があります。
特性
IUPAC Name |
methyl 5-(4-chlorophenyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZOJLSEKYFDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468684 | |
| Record name | Methyl 5-(4-chlorophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41019-40-3 | |
| Record name | 2-Furancarboxylic acid, 5-(4-chlorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41019-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4-chlorophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


